molecular formula C17H11F3N4OS B287345 Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Cat. No. B287345
M. Wt: 376.4 g/mol
InChI Key: YSJYLUYDMKYGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the growth and survival of B-cells. By inhibiting BTK, Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
The biochemical and physiological effects of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether have been extensively studied in both preclinical and clinical settings. Studies have shown that Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is well-tolerated and has a favorable safety profile, with few adverse effects reported. In addition, Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has been shown to be effective in reducing the size of tumors and improving overall survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether in lab experiments include its high potency and selectivity for BTK, as well as its favorable safety profile. However, limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the high cost of the compound.

Future Directions

For the development of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether as a cancer therapy include further preclinical and clinical studies to determine its efficacy in different types of cancer, as well as studies to determine the optimal dosing and administration schedule. In addition, there is a need for the development of new and more efficient synthesis methods for Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, as well as the identification of new compounds that may have similar or improved activity against BTK.

Synthesis Methods

The synthesis of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves several steps, including the reaction of 4-(trifluoromethyl)phenyl hydrazine with 2-bromo-5-nitrophenyl ether, followed by the reduction of the resulting nitro compound to the corresponding amine. This amine is then reacted with 2-chloro-6-(methylthio)pyridine to form the triazole ring, and the final product is obtained by reacting this intermediate with 4-bromo-3-fluoronitrobenzene.

Scientific Research Applications

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Multiple studies have shown that Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is effective in inhibiting the growth and survival of cancer cells both in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.

properties

Product Name

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Molecular Formula

C17H11F3N4OS

Molecular Weight

376.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11F3N4OS/c1-25-13-4-2-3-11(9-13)15-23-24-14(21-22-16(24)26-15)10-5-7-12(8-6-10)17(18,19)20/h2-9H,1H3

InChI Key

YSJYLUYDMKYGIO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.